2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
Description
2-{5-[2-(Pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a benzodiazole derivative featuring a pyridin-3-yl ethynyl substituent at the 5-position of the benzodiazole core and a terminal ethylamine group at the 2-position. The compound is stabilized as a trihydrochloride salt, enhancing its solubility in aqueous environments. Key structural attributes include:
- Molecular formula: C₁₆H₁₄N₄·3HCl
- SMILES: C1=CC(=CN=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl
- InChIKey: DMQONEZWIINXAX-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 161.0 Ų ([M-H]⁻) to 180.0 Ų ([M+Na]+), indicating moderate molecular compactness .
The trihydrochloride form improves bioavailability compared to free-base analogs .
Properties
Molecular Formula |
C16H17Cl3N4 |
|---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
2-[6-(2-pyridin-3-ylethynyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C16H14N4.3ClH/c17-8-7-16-19-14-6-5-12(10-15(14)20-16)3-4-13-2-1-9-18-11-13;;;/h1-2,5-6,9-11H,7-8,17H2,(H,19,20);3*1H |
InChI Key |
HIXAVYAJTOEUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodiazole Core
The benzodiazole nucleus is synthesized via cyclization reactions involving o-phenylenediamine derivatives and suitable carboxylic acid derivatives. The most common route involves:
- Condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions.
- Cyclization facilitated by heat or acid catalysis to form the benzodiazole ring.
o-Phenylenediamine + Carboxylic acid derivative → Benzodiazole core
- Solvent: Ethanol or acetic acid
- Catalyst: Polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃)
- Temperature: 120–180°C
Introduction of the Ethynyl Group via Sonogashira Coupling
The ethynyl bridge is introduced through a Sonogashira coupling reaction , which involves:
- Reacting the benzodiazole with an alkynyl halide (e.g., ethynyl iodide or bromide).
- Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
- Co-catalyst: Copper(I) iodide (CuI).
- Base: Triethylamine or diisopropylethylamine.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 60–80°C
- Duration: 12–24 hours
Attachment of the Pyridin-3-yl Group
The pyridine moiety is coupled to the ethynyl linkage via a second Sonogashira reaction:
- Reacting the ethynyl-functionalized benzodiazole with 3-iodopyridine.
- Similar catalytic system as above.
- Solvent: DMF or acetonitrile
- Temperature: 60–80°C
- Time: 12–24 hours
Introduction of the Ethanamine Side Chain
The ethanamine side chain is appended through nucleophilic substitution or reductive amination:
- Nucleophilic substitution: The terminal alkyne or adjacent positions are functionalized with amino groups via nucleophilic attack.
- Reductive amination: If an aldehyde or ketone intermediate is present, it can be converted to the amine using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Conversion to Trihydrochloride Salt
The free amine is protonated with hydrochloric acid:
- Dissolving the free amine in a suitable solvent (e.g., ethanol or water).
- Adding excess HCl gas or concentrated HCl solution.
- Crystallization of the trihydrochloride salt.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reaction | Reagents | Catalysts/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Benzodiazole core synthesis | o-Phenylenediamine + Carboxylic acid derivative | PPA, heat 150°C | 70–85 | Cyclization efficiency depends on acid strength |
| 2 | Sonogashira coupling | Benzodiazole derivative + Ethynyl halide | Pd(PPh₃)₄, CuI, base, 70°C | 75–90 | Purity influenced by catalyst loading |
| 3 | Pyridine attachment | Ethynyl-benzodiazole + 3-iodopyridine | Pd catalyst, base, 70°C | 70–85 | Multiple coupling steps may be optimized sequentially |
| 4 | Ethanamine side chain | Nucleophilic substitution or reductive amination | NH₃ or primary amines, reducing agent | 65–80 | Reaction conditions tailored to functional group stability |
| 5 | Salt formation | Free amine + HCl | Acidic aqueous solution | Quantitative | Crystallization for purity |
Final Remarks
The synthesis of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a multi-faceted process involving classical organic reactions optimized for high yield and purity. The key steps include benzodiazole ring formation, ethynyl linkage via Sonogashira coupling, pyridine attachment, and salt formation. Current research emphasizes reaction optimization, green chemistry, and scalable processes to facilitate its application in medicinal chemistry, materials science, and biological research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the ethynyl bridge, converting it to an ethylene or ethane linkage.
Substitution: The benzodiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted benzodiazole and pyridine derivatives.
Scientific Research Applications
2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is largely dependent on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or nucleic acids, altering their function.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differentiators
Substituent Effects
- Pyridinyl Ethynyl vs. Trifluoromethyl (CF₃) : The target compound’s pyridinyl ethynyl group enables extended π-stacking interactions, whereas CF₃ in the benzothiazole analog increases electronegativity and lipophilicity, favoring hydrophobic binding pockets .
- Trihydrochloride vs. Dihydrochloride Salts : The trihydrochloride form of the target compound offers higher aqueous solubility compared to dihydrochloride salts (e.g., EN300-28332832 in ), critical for in vivo efficacy.
Pharmacological Implications
- In contrast, benzothiazole derivatives (e.g., ) are explored for antimicrobial and antitumor activity due to sulfur’s electron-withdrawing effects.
- The ethynyl linker in the target compound may reduce metabolic degradation compared to methylene or amine-linked analogs (e.g., ), as seen in kinase inhibitors like imatinib .
Biological Activity
The compound 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a member of the benzodiazole family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound consists of a benzodiazole moiety linked to a pyridine ring through an ethynyl group. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets such as receptors and enzymes.
Molecular Formula
- Molecular Formula : C₁₄H₁₅Cl₃N₄
Key Features
- Benzodiazole Core : Known for its role in various pharmacological activities.
- Pyridine Substitution : Enhances lipophilicity and receptor binding.
Research indicates that compounds similar to 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine exhibit a range of biological activities:
Anticancer Activity
A study focused on similar benzodiazole compounds reported significant inhibition of cancer cell lines. For instance, a derivative exhibited an IC50 value of 4.0 nM against BCR-ABL WT kinase, highlighting the potential for developing targeted therapies for chronic myeloid leukemia (CML) .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine | TBD | TBD |
| Related Compound | 4.0 ± 0.3 | BCR-ABL WT |
Antimicrobial Activity
While specific data on the antimicrobial effects of this compound are scarce, benzodiazole derivatives have historically shown promise against various bacterial strains due to their ability to disrupt cellular processes .
Neuropharmacological Studies
Research has indicated that benzodiazole derivatives can modulate serotonin receptors, which may lead to anxiolytic effects. This could position compounds like 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine as candidates for treating anxiety disorders .
Synthesis and Derivatives
The synthesis of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions including:
- Formation of the Benzodiazole Ring : Utilizing appropriate starting materials such as anthranilic acid.
- Pyridine Substitution : Introducing the pyridine moiety through coupling reactions.
Synthetic Route Overview
A typical synthetic route might include:
- Condensation Reaction : Between anthranilic acid derivatives and substituted pyridines.
- Cyclization : To form the benzodiazole backbone.
- Ethynyl Group Introduction : Via Sonogashira coupling reactions.
Q & A
Q. What are the critical steps in synthesizing 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride, and how is structural purity validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including Sonogashira coupling for ethynyl group incorporation and benzodiazole ring formation. Key steps:
- Step 1 : Coupling of pyridinyl acetylene with halogenated benzodiazole precursors under inert atmosphere (argon/nitrogen) using Pd/Cu catalysts.
- Step 2 : Amine functionalization via nucleophilic substitution or reductive amination.
- Step 3 : Salt formation (trihydrochloride) by treating the free base with HCl in polar solvents like methanol.
Purity Validation : - Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm, benzodiazole protons at δ 7.0–8.0 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for free base and [M+3HCl] for salt).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
Reference : Multi-step synthesis and analytical techniques are standard for analogous trihydrochloride salts .
Q. What solvent systems and conditions optimize solubility for biological assays?
- Methodological Answer : The trihydrochloride salt enhances aqueous solubility. Recommended protocols:
- Primary Solvent : Use deionized water or phosphate-buffered saline (PBS, pH 7.4) for initial dissolution.
- Co-Solvents : For poor solubility, add DMSO (≤5% v/v) or acetonitrile (≤10% v/v) to maintain biocompatibility.
- Stability Testing : Conduct UV-Vis spectroscopy (240–400 nm) over 24 hours to detect aggregation or degradation.
Example Data Table :
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| Water | 12.5 | >90% |
| PBS + 5% DMSO | 25.0 | >95% |
| Reference : Hydrochloride salts of pyridine derivatives show improved aqueous solubility . |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or target interactions?
- Methodological Answer : Use quantum chemical calculations and molecular docking:
- Reactivity Prediction : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., ethynyl or benzodiazole groups) .
- Target Binding : Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
Case Study : Pyridinyl ethynyl motifs in similar compounds exhibit π-π stacking with tyrosine residues in kinase inhibitors .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC50 variability)?
- Methodological Answer : Apply orthogonal validation and experimental controls:
- Control 1 : Verify compound stability under assay conditions (HPLC monitoring).
- Control 2 : Use isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects.
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay).
Example Workflow : - Step 1 : Re-test activity at varying concentrations (1 nM–100 µM) to identify non-linear dose responses.
- Step 2 : Cross-validate with CRISPR knockouts of putative targets to isolate mechanism.
Reference : Contradictions in benzodiazole bioactivity often arise from assay-specific interference .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer : Implement design of experiments (DoE) and reactor engineering:
- DoE Parameters : Vary temperature (50–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF).
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., acetylene coupling) to improve heat dissipation.
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Batch (80°C, 3h) | 65 | 92 |
| Flow (100°C, 30min) | 82 | 98 |
| Reference : Flow reactors enhance efficiency for multi-step heterocycle synthesis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
